(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium
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Overview
Description
(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is an organophosphorus compound characterized by the presence of both chloroethyl and chloropropyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium typically involves the reaction of 2-chloroethanol with 3-chloro-3-oxopropylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it is used to study the effects of organophosphorus compounds on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium involves its interaction with nucleophilic sites in biological molecules. The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or alteration of cellular functions.
Comparison with Similar Compounds
- (2-Chloroethyl)phosphonic acid
- (3-Chloro-3-oxopropyl)phosphonic acid
- (2-Chloroethyl)(3-chloropropyl)phosphine
Uniqueness: (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is unique due to the presence of both chloroethyl and chloropropyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
2071-63-8 |
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Molecular Formula |
C5H8Cl2O2P+ |
Molecular Weight |
201.99 g/mol |
IUPAC Name |
2-chloroethyl-(3-chloro-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c6-2-4-10(9)3-1-5(7)8/h1-4H2/q+1 |
InChI Key |
YACDPAHFZPURIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[P+](=O)CCCl)C(=O)Cl |
Origin of Product |
United States |
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